

Nuclear characteristics of Silver-105

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Silver-105	
Cat. No.:	B1217868	Get Quote

An In-depth Technical Guide to the Nuclear Characteristics of Silver-105

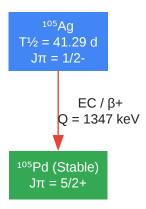
This technical guide provides a comprehensive overview of the nuclear properties of **Silver-105** (105 Ag), its metastable isomer 105 Mg, and associated decay data. The information is intended for researchers, scientists, and professionals in drug development who may be considering this radionuclide for applications in nuclear medicine or other scientific research.

Core Nuclear Properties

Silver-105 is a radioactive isotope of silver with a relatively long half-life, making it a candidate for various research applications. It is not a naturally occurring isotope. The primary nuclear characteristics of the ground state of **Silver-105** are summarized below.

Property	Value
Mass Number (A)	105
Atomic Number (Z)	47
Neutron Number (N)	58
Half-life	41.29 ± 0.07 days[1][2][3][4]
Spin and Parity (Jπ)	1/2-[2][5][6][7]
Isotopic Mass	104.906528 u[5][7][8]
Mass Excess	-87.068 MeV[5][7][8]
Binding Energy	897.787 MeV[5]
Parent Nuclide	¹⁰⁵ Cd[2]

Decay Characteristics


Silver-105 decays exclusively via electron capture (and competing positron emission) to a stable isotope of palladium, ¹⁰⁵Pd. The decay is characterized by a specific energy release and results in the emission of various gamma rays and X-rays as the daughter atom settles into its ground state.

Property	Value
Decay Mode	100% Electron Capture (EC) / β+[1][2][9]
Daughter Nuclide	¹⁰⁵ Pd (stable)[1][2][9]
Decay Energy (QEC)	1347 ± 5 keV[2]

Decay Pathway Visualization

The following diagram illustrates the decay scheme of **Silver-105**, showing the transition from the parent nuclide to the stable daughter nuclide.

Click to download full resolution via product page

Caption: Simplified decay scheme of **Silver-105** (105Ag) to Palladium-105 (105Pd).

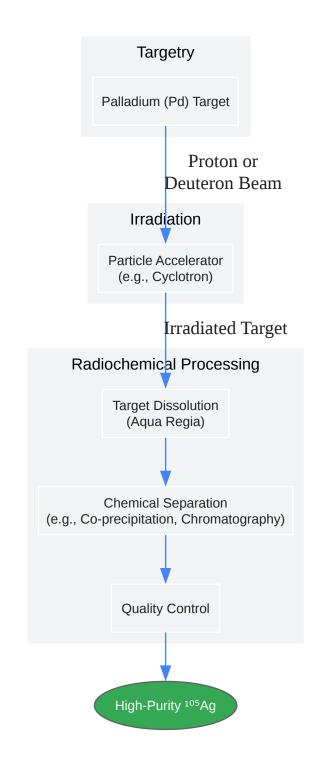
Gamma and X-ray Emissions

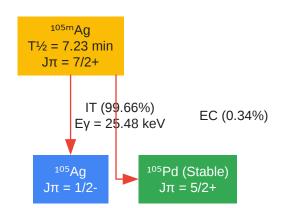
The electron capture decay of ¹⁰⁵Ag to ¹⁰⁵Pd is accompanied by the emission of a complex spectrum of gamma rays. The most prominent emissions are detailed in the table below. This data is critical for dosimetry calculations, detector calibration, and imaging applications.

Energy (keV)	Intensity (%)
280.44	30.2
344.52	41.4
319.16	4.35
331.51	4.10
392.64	1.98
406.182	13.4
63.98	1.0
155.39	0.44
182.85	0.352
360.66	0.50
370.17	0.73
Data sourced from ENSDF (Evaluated Nuclear Structure Data File).[10]	

Nuclear Isomer: Silver-105m

Silver-105 has a metastable isomer, ^{105m}Ag, with a significantly shorter half-life. This isomer decays primarily through an isomeric transition (IT) to the ¹⁰⁵Ag ground state, but also has a small branch that decays directly to ¹⁰⁵Pd via electron capture.




Property	Value
Nuclide	^{105m} Ag
Half-life	7.23 ± 0.16 minutes[5][11][12][13]
Excitation Energy	25.479 ± 0.016 keV[11]
Spin and Parity (Jπ)	7/2+[5][6][11]
Decay Modes	Isomeric Transition (IT): 99.66%[5][11] [12]Electron Capture (EC): 0.34%[5][11][12]
Daughter Nuclides	¹⁰⁵ Ag (from IT) ¹⁰⁵ Pd (from EC)

^{105m}Ag Decay Pathway Visualization

This diagram shows the dual decay paths of the metastable state ^{105m}Ag.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Isotopes of silver Wikipedia [en.wikipedia.org]
- 2. Silver-105 isotopic data and properties [chemlin.org]
- 3. Isotopes of silver [chemeurope.com]
- 4. Silver Wikipedia [en.wikipedia.org]
- 5. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 6. Silver Isotopes List and Properties [chemlin.org]
- 7. Isotope data for silver-105 in the Periodic Table [periodictable.com]
- 8. Isotope data for silver-105 in the Periodic Table [periodictable.com]
- 9. Isotopes of silver Wikiwand [wikiwand.com]
- 10. gammaray.inl.gov [gammaray.inl.gov]
- 11. Silver-105m isotopic data and properties [chemlin.org]
- 12. mirdsoft.org [mirdsoft.org]
- 13. SILVER THE ELEMENT The Silver Institute [silverinstitute.org]
- To cite this document: BenchChem. [Nuclear characteristics of Silver-105]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217868#nuclear-characteristics-of-silver-105]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com